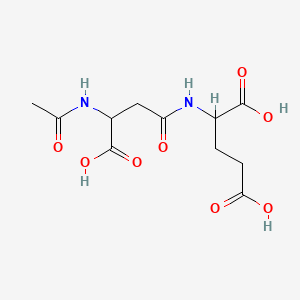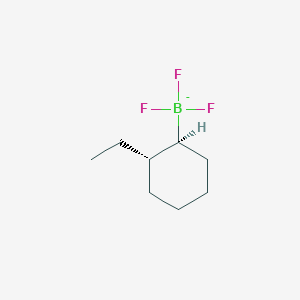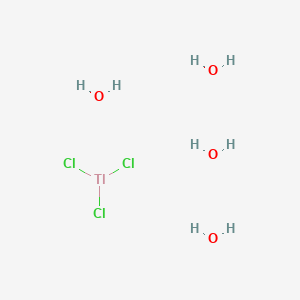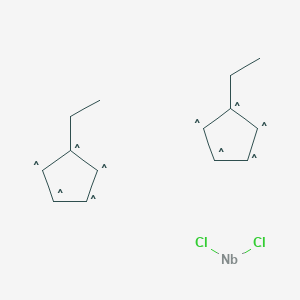![molecular formula C16H12ClN3O5 B12060341 9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cresyl Violet perchlorate, also known as oxazine 9, is a laser dye with the empirical formula C16H11N3O · HClO4 and a molecular weight of 361.74 g/mol . It is a small diaminobenzooxazine with a moderately sized planar conjugated system . Cresyl Violet perchlorate is widely used in various scientific applications, including histology and fluorescence microscopy .
Métodos De Preparación
Cresyl Violet perchlorate can be synthesized through various methods. One common method involves the reaction of cresyl violet acetate with perchloric acid. The reaction conditions typically include stirring the mixture at room temperature until the desired product is formed . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Cresyl Violet perchlorate undergoes several types of chemical reactions, including:
Oxidation: Cresyl Violet perchlorate can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving Cresyl Violet perchlorate can occur, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cresyl Violet perchlorate has a wide range of scientific research applications, including:
Fluorescence Microscopy: Cresyl Violet perchlorate serves as a fluorescence standard due to its distinct absorption and emission properties.
Polymer Composite Thin Films: It is used to create cresyl violet perchlorate-polymer composite thin films for various applications.
Identification of Helicobacter: Cresyl Violet perchlorate is employed in the identification of Helicobacter species in biological samples.
Mecanismo De Acción
The mechanism of action of Cresyl Violet perchlorate involves its interaction with specific molecular targets and pathways. As a laser dye, it absorbs light at a specific wavelength (λmax 602 nm) and emits fluorescence at a different wavelength (λem 602 nm in ethanol) . This property makes it useful in fluorescence microscopy and other applications where precise detection of specific molecules is required .
Comparación Con Compuestos Similares
Cresyl Violet perchlorate can be compared with other similar compounds, such as:
Crystal Violet: Another dye used in histology and microbiology, but with different absorption and emission properties.
Rhodamine 6G: A laser dye with distinct fluorescence characteristics, often used in different applications compared to Cresyl Violet perchlorate.
Nile Blue chloride: A dye used in various staining techniques, with unique properties that differentiate it from Cresyl Violet perchlorate.
Cresyl Violet perchlorate stands out due to its specific absorption and emission wavelengths, making it particularly useful in applications requiring precise fluorescence detection .
Propiedades
Fórmula molecular |
C16H12ClN3O5 |
|---|---|
Peso molecular |
361.73 g/mol |
Nombre IUPAC |
9-iminobenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,17H,18H2;(H,2,3,4,5) |
Clave InChI |
YZUJISGZMSLVAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C=CC(=N)C=C4O3)N.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

